molecular formula C22H33NaO4 B13844987 4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt

4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt

Cat. No.: B13844987
M. Wt: 384.5 g/mol
InChI Key: FWXDUUPVYREZCY-RSDXMDNYSA-M
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Description

4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt is a polyunsaturated fatty acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt typically involves the hydroxylation of docosapentaenoic acid. The process can be carried out using specific catalysts and reagents under controlled conditions to ensure the selective addition of hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its sodium salt form.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acid derivatives.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex molecules.

    Biology: Studied for its role in cellular signaling and membrane structure.

    Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its interaction with biological molecules. It can modulate cellular signaling pathways, influence membrane fluidity, and interact with enzymes and receptors involved in inflammation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic Acid: Another polyunsaturated fatty acid with six double bonds.

    Eicosapentaenoic Acid: A polyunsaturated fatty acid with five double bonds.

    Osbond Acid: A regioisomer of docosapentaenoic acid.

Uniqueness

4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt is unique due to the presence of hydroxyl groups at specific positions, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H33NaO4

Molecular Weight

384.5 g/mol

IUPAC Name

sodium;(7Z,10Z,13Z,16Z,19Z)-4,5-dihydroxydocosa-7,10,13,16,19-pentaenoate

InChI

InChI=1S/C22H34O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24)18-19-22(25)26;/h3-4,6-7,9-10,12-13,15-16,20-21,23-24H,2,5,8,11,14,17-19H2,1H3,(H,25,26);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-;

InChI Key

FWXDUUPVYREZCY-RSDXMDNYSA-M

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCC(=O)[O-])O)O.[Na+]

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC(C(CCC(=O)[O-])O)O.[Na+]

Origin of Product

United States

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